molecular formula C22H29ClN2O3 B283416 N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No. B283416
M. Wt: 404.9 g/mol
InChI Key: PFYDISYBGPBFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cell proliferation and survival, and to increase the expression of genes involved in apoptosis. Additionally, it has been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide for lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential. Finally, studies are needed to investigate potential drug interactions and to determine the optimal dosage and administration route for clinical use.

Synthesis Methods

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-chloro-6-methoxy-4-nitrophenol with 2-phenylethylamine to form 2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol. This intermediate is then reacted with tert-butyl 2-bromoacetate to form N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide.

Scientific Research Applications

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C22H29ClN2O3/c1-22(2,3)25-20(26)15-28-21-18(23)12-17(13-19(21)27-4)14-24-11-10-16-8-6-5-7-9-16/h5-9,12-13,24H,10-11,14-15H2,1-4H3,(H,25,26)

InChI Key

PFYDISYBGPBFFD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCC2=CC=CC=C2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCC2=CC=CC=C2)OC

Origin of Product

United States

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